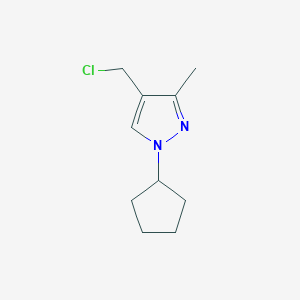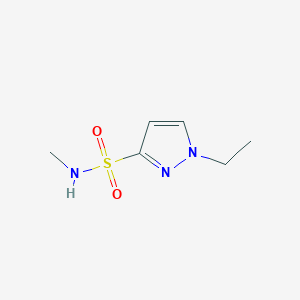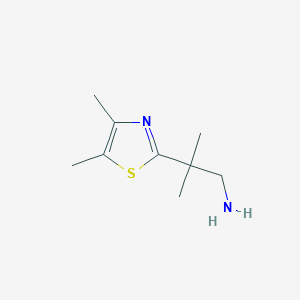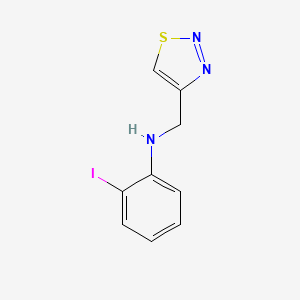
4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group, a cyclopentyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer chloromethylating agents and greener solvents is also considered to minimize environmental impact.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substituted pyrazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopentyl and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-imidazole
- 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-triazole
- 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-tetrazole
Comparison: While these compounds share the chloromethyl and cyclopentyl groups, their differing heterocyclic rings (imidazole, triazole, tetrazole) result in distinct chemical properties and biological activities
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-(chloromethyl)-1-cyclopentyl-3-methylpyrazole |
InChI |
InChI=1S/C10H15ClN2/c1-8-9(6-11)7-13(12-8)10-4-2-3-5-10/h7,10H,2-6H2,1H3 |
InChI Key |
KMMJBBYDPYVPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CCl)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13272728.png)
![2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272729.png)


![1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13272736.png)
![4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272737.png)

![1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol](/img/structure/B13272752.png)
amine](/img/structure/B13272769.png)
![1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13272777.png)
